molecular formula C8H17ClN2 B054460 1-(3-Chloropropyl)-4-methylpiperazine CAS No. 104-16-5

1-(3-Chloropropyl)-4-methylpiperazine

Cat. No.: B054460
CAS No.: 104-16-5
M. Wt: 176.69 g/mol
InChI Key: AUERUDPETOKUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-4-methylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a 3-chloropropyl group and a methyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Mechanism of Action

While the specific mechanism of action for “1-(3-Chloropropyl)-4-methylpiperazine” is not available, piperidine derivatives are known to have diverse biological activities . They are often involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may be combustible and could cause skin and eye irritation . They may also be harmful if swallowed or inhaled .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-4-methylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperazine with 1-bromo-3-chloropropane under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo intramolecular cyclization to form cyclic compounds.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-methylpiperazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(3-chloropropyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUERUDPETOKUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146204
Record name Piperazine, 1-(3-chloropropyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-16-5
Record name 1-(3-Chloropropyl)-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(3-chloropropyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(3-chloropropyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)-4-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3-Chloropropyl)-4-methylpiperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM8PR2X8WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-Methyl piperazine (0.2 mol) and 1-bromo-3-chloropropane (0.1 mol) in toluene (100 mL) were heated at 80° C. for 3 hr. The precipitate was collected and the remaining filtrate extracted with HCl (1N, 2×50 mL). The aqueous layer was made basic with NaOH (1N) and extracted with ether (3×100 mL). The combined ether layers were washed with water, dried (MgSO4), filtered and evaporated to afford product as a pale yellow oil.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropropyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropropyl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(3-Chloropropyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(3-Chloropropyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(3-Chloropropyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(3-Chloropropyl)-4-methylpiperazine
Customer
Q & A

Q1: What is the role of 1-(3-Chloropropyl)-4-methylpiperazine in synthesizing hydroxylated metabolites of chlorophenothiazine derivatives?

A1: The abstract highlights that this compound is crucial for introducing the prochlorperazine side chain in a single reaction step []. This suggests that this compound acts as an alkylating agent, reacting with the core chlorophenothiazine structure to attach the desired side chain. This alkylation step is essential for creating the final hydroxylated prochlorperazine and perphenazine derivatives, which are potential metabolites of interest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.